molecular formula C17H12Cl2N2O4 B11942192 (2Z)-3-(2,4-dichlorophenyl)-2-(4,5-dimethoxy-2-nitrophenyl)prop-2-enenitrile

(2Z)-3-(2,4-dichlorophenyl)-2-(4,5-dimethoxy-2-nitrophenyl)prop-2-enenitrile

Cat. No.: B11942192
M. Wt: 379.2 g/mol
InChI Key: LSVGTCZWQYTFNB-VZUCSPMQSA-N
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Description

(2Z)-3-(2,4-dichlorophenyl)-2-(4,5-dimethoxy-2-nitrophenyl)-2-propenenitrile is an organic compound characterized by its complex aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(2,4-dichlorophenyl)-2-(4,5-dimethoxy-2-nitrophenyl)-2-propenenitrile typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Dichlorophenyl Intermediate: Starting with a suitable dichlorobenzene derivative, various substitution reactions can introduce the desired functional groups.

    Coupling with Dimethoxy-Nitrophenyl Intermediate: The intermediate is then coupled with a dimethoxy-nitrophenyl compound through a reaction such as a Suzuki coupling or a Heck reaction.

    Formation of the Propenenitrile Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(2,4-dichlorophenyl)-2-(4,5-dimethoxy-2-nitrophenyl)-2-propenenitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nitrating agents, sulfonating agents

Major Products Formed

    Oxidation: Formation of nitro derivatives or carboxylic acids

    Reduction: Formation of amine derivatives

    Substitution: Formation of various substituted aromatic compounds

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions and inhibition.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (2Z)-3-(2,4-dichlorophenyl)-2-(4,5-dimethoxy-2-nitrophenyl)-2-propenenitrile would depend on its specific application. For instance, if it exhibits pharmacological activity, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-3-(2,4-dichlorophenyl)-2-(4-methoxyphenyl)-2-propenenitrile
  • (2Z)-3-(2,4-dichlorophenyl)-2-(4-nitrophenyl)-2-propenenitrile
  • (2Z)-3-(2,4-dichlorophenyl)-2-(4,5-dimethoxyphenyl)-2-propenenitrile

Uniqueness

The presence of both dichlorophenyl and dimethoxy-nitrophenyl groups in (2Z)-3-(2,4-dichlorophenyl)-2-(4,5-dimethoxy-2-nitrophenyl)-2-propenenitrile makes it unique compared to similar compounds

Properties

Molecular Formula

C17H12Cl2N2O4

Molecular Weight

379.2 g/mol

IUPAC Name

(Z)-3-(2,4-dichlorophenyl)-2-(4,5-dimethoxy-2-nitrophenyl)prop-2-enenitrile

InChI

InChI=1S/C17H12Cl2N2O4/c1-24-16-7-13(15(21(22)23)8-17(16)25-2)11(9-20)5-10-3-4-12(18)6-14(10)19/h3-8H,1-2H3/b11-5+

InChI Key

LSVGTCZWQYTFNB-VZUCSPMQSA-N

Isomeric SMILES

COC1=C(C=C(C(=C1)/C(=C/C2=C(C=C(C=C2)Cl)Cl)/C#N)[N+](=O)[O-])OC

Canonical SMILES

COC1=C(C=C(C(=C1)C(=CC2=C(C=C(C=C2)Cl)Cl)C#N)[N+](=O)[O-])OC

Origin of Product

United States

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